

# Diosmetin-7-Glucoside-y-Cyclodextrin Complex Demonstrates Superior Bioavailability Over Diosmin in Rats

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Diosmetin |           |
| Cat. No.:            | B1670712  | Get Quote |

A recent study has revealed a dramatic increase in the bioavailability of a novel **diosmetin**-7-glucoside-y-cyclodextrin (DIOSG-CD) inclusion complex compared to the widely used flavonoid, diosmin, in Sprague-Dawley rats. The findings suggest that the DIOSG-CD complex could offer a significantly more efficient method for delivering the therapeutic benefits of **diosmetin**.

The research demonstrated that the area under the curve (AUC), a key indicator of total drug exposure, was approximately 800-fold higher for the DIOSG-CD complex than for diosmin following oral administration.[1][2][3] This substantial difference highlights the enhanced absorption and systemic availability of **diosmetin** when formulated as a  $\gamma$ -cyclodextrin inclusion complex.

Diosmin, a naturally occurring flavonoid found in citrus fruits, is known for its vascular-protective and antioxidant properties.[1][4] However, its therapeutic efficacy is often limited by poor water solubility and low bioavailability. To address these limitations, researchers developed the DIOSG-CD inclusion complex. This formulation not only improves solubility but also appears to facilitate more rapid absorption.

## **Comparative Pharmacokinetic Data**

The study's quantitative data underscores the significant pharmacokinetic advantages of the DIOSG-CD complex over diosmin. The maximum plasma concentration (Cmax) of **diosmetin** 





was found to be approximately 400 times higher after administration of the DIOSG-CD complex. Furthermore, the time to reach this peak concentration (Tmax) was 6 hours shorter, indicating a much faster absorption rate for the inclusion complex.

| Parameter                     | Diosmetin-7-<br>Glucoside-y-<br>Cyclodextrin<br>(DIOSG-CD) | Diosmin (DSN) | Fold Increase<br>(DIOSG-CD vs.<br>DSN) |
|-------------------------------|------------------------------------------------------------|---------------|----------------------------------------|
| AUC <sub>0-24</sub> (μg·h/mL) | 22.3 ± 2.6                                                 | 0.028 ± 0.012 | ~800                                   |
| Cmax (µg/mL)                  | 3.9 ± 0.3                                                  | 0.009 ± 0.002 | ~400                                   |
| Tmax (h)                      | 2.0 ± 0.0                                                  | 8.0 ± 1.2     | -                                      |
| Data represents mean          |                                                            |               |                                        |
| ± standard error of the       |                                                            |               |                                        |
| mean (n=6).                   |                                                            |               |                                        |

# **Experimental Protocol**

The comparative bioavailability study was conducted in male Sprague-Dawley rats. The experimental workflow involved the following key steps:





Click to download full resolution via product page

Experimental workflow for the comparative bioavailability study.



The study utilized a patented method to produce the **diosmetin**-7-glucoside- $\gamma$ -cyclodextrin inclusion complex by reacting diosmin and naringinase with  $\gamma$ -cyclodextrin. Following administration, blood samples were collected at various time points, and plasma concentrations of **diosmetin** were determined using High-Performance Liquid Chromatography (HPLC) after treatment with  $\beta$ -glucuronidase to measure the total **diosmetin** level.

## **Mechanism of Enhanced Bioavailability**

The enhanced bioavailability of the DIOSG-CD complex is attributed to the improved water solubility and the potential for more efficient enzymatic hydrolysis in the small intestine. Flavonoid rutinosides like diosmin are typically poorly absorbed and require hydrolysis by intestinal microbiota in the colon. In contrast, flavonoid monoglucosides can be hydrolyzed more readily in the small intestine, leading to faster absorption of the aglycone, **diosmetin**. The cyclodextrin inclusion likely facilitates the delivery of **diosmetin**-7-glucoside to the site of absorption in a more soluble form.

In conclusion, the formulation of **diosmetin-**7-glucoside as a y-cyclodextrin inclusion complex presents a highly effective strategy to overcome the inherent bioavailability challenges of diosmin. This novel delivery system holds significant promise for enhancing the therapeutic potential of this valuable flavonoid in various applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Increased bioavailability of diosmetin-7-glucoside-γ-cyclodextrin inclusion complex compared with diosmin in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
- 3. Increased bioavailability of diosmetin-7-glucoside-γ-cyclodextrin inclusion complex compared with diosmin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Diosmetin-7-Glucoside-γ-Cyclodextrin Complex Demonstrates Superior Bioavailability Over Diosmin in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670712#diosmetin-7-glucoside-cyclodextrin-vs-diosmin-bioavailability-in-rats]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com